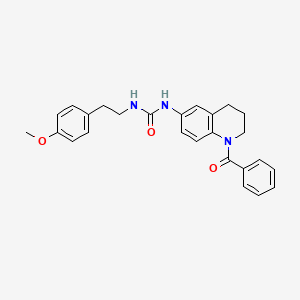

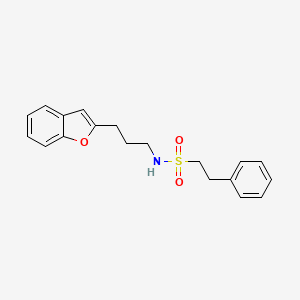

![molecular formula C14H23NO2 B2989327 1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane CAS No. 439107-92-3](/img/structure/B2989327.png)

1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane” is a complex organic molecule. It contains a cyclohexane ring, which is a six-membered ring with all carbon atoms. Attached to this ring is a tert-butyl group, a common protecting group in organic chemistry . There’s also a cyclopropylcarbonyl group attached via an oxyimino linkage .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclohexane ring. The tert-butyl group is a bulky group that could potentially cause steric hindrance .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tert-butyl group and the cyclopropylcarbonyl group . The tert-butyl group is known to be quite stable but can be removed under acidic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the functional groups present. For example, the presence of a tert-butyl group could increase the compound’s hydrophobicity .

Wissenschaftliche Forschungsanwendungen

Transfer Hydro-tert-butylation

Cyclohexa-1,4-dienes with a tert-butyl group at C3, similar in functionality to the compound , have been shown to act as isobutane equivalents when activated by a strong Lewis acid, presenting a new method for incorporating tertiary alkyl groups into carbon frameworks. This unprecedented transfer hydro-tert-butylation offers a route for modifying unsaturated hydrocarbons, highlighting a novel application in synthetic chemistry (Sebastian Keess & M. Oestreich, 2017).

Oxidation and Deprotection of Ethers

The oxidation of benzyl and allyl ethers to esters at room temperature using 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one showcases another research application. This reaction is compatible with various protecting groups, providing an effective alternative for reductive deprotection. The process demonstrates the compound's role in facilitating oxidation reactions and generating α-oxy carbon-centered radicals (M. Ochiai et al., 1996).

VOCs Removal

In environmental applications, the adsorption of volatile organic compounds (VOCs) like MTBE and cyclohexane onto activated carbon highlights the compound's potential in pollution control. This study provides insight into the interaction of different VOCs with adsorbents, indicating the importance of understanding chemical interactions for environmental remediation (F. Gironi & V. Piemonte, 2011).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, demonstrating the importance of the tert-butyl group in synthetic organic chemistry. This research underlines the compound's utility in preparing enantioenriched amines, showcasing its application in the development of chiral molecules (J. Ellman, T. D. Owens, & T. P. Tang, 2002).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[(4-tert-butylcyclohexylidene)amino] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c1-14(2,3)11-6-8-12(9-7-11)15-17-13(16)10-4-5-10/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLGGSXDGJSIQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=NOC(=O)C2CC2)CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butyl)-4-{[(cyclopropylcarbonyl)oxy]imino}cyclohexane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

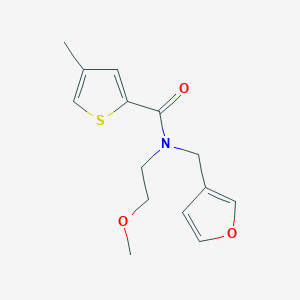

![5-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2989245.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2989247.png)

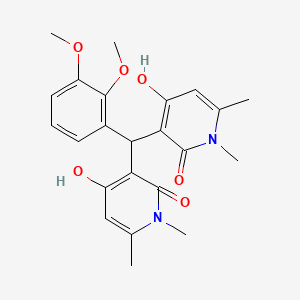

![2,4,7,8-Tetramethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2989248.png)

![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2989251.png)

![N-ethyl-6-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2989256.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2989260.png)

![2-(4-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2989261.png)